2-Allyl-5-chloro-1,8-naphthyridine
Description
2-Allyl-5-chloro-1,8-naphthyridine is a heterocyclic compound characterized by a naphthyridine core substituted with an allyl group (-CH2CHCH2) at position 2 and a chlorine atom at position 4. The compound's structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The allyl group likely enhances steric bulk and modulates electronic effects compared to smaller substituents like methyl or amino groups, influencing reactivity and bioactivity.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c1-2-3-8-4-5-9-10(12)6-7-13-11(9)14-8/h2,4-7H,1,3H2 |
InChI Key |
WZYYUEUHERGRHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=NC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Allyl-5-chloro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for 2-Allyl-5-chloro-1,8-naphthyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
2-Allyl-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyl group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding reduced product.
Scientific Research Applications
2-Allyl-5-chloro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 2-Allyl-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the allyl and chloro groups can influence its binding affinity and specificity towards these targets . The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Enzyme Inhibition
- Urease Inhibition: Amino-substituted derivatives (e.g., compound 5a in ) exhibit IC50 values comparable to thiourea (0.5 mM), while sulfonamide derivatives like 3-TNB () show enhanced antibacterial activity.
- Dual Alkaline Phosphatase/Carbonic Anhydrase Inhibition : Derivatives with bulkier substituents (e.g., trifluoromethyl sulfonamide in 3-TNB) demonstrate dual inhibitory effects, suggesting that the allyl group could similarly modulate multi-target activity .
Antibacterial and Anticancer Activity
- Antibacterial : Glycinyl-substituted 1,8-naphthyridines (e.g., SA-20-15 in ) show superior activity against Gram-positive bacteria compared to linezolid. The chloro substituent in the target compound may enhance penetration into bacterial cells, though allyl’s hydrophobicity could limit solubility .
- Anticancer: Nitrofuroyl derivatives () exhibit cytotoxicity against ovarian cancer cells via non-DNA interactions.
Key Research Findings and Trends
Substituent Position Matters : Chlorine at position 5 consistently enhances bioactivity across derivatives (e.g., urease inhibition in , antibacterial activity in ).
Hydrophobic Groups Improve Membrane Permeability : Allyl and trifluoromethyl groups enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets or bacterial membranes .
Non-DNA Mechanisms: Anticancer activity in naphthyridine derivatives is often independent of DNA intercalation (), suggesting alternative targets like redox signaling or protein inhibition.
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